D-7-Azatryptophan

Overview

Description

D-7-Azatryptophan is a racemic mixture of D- and L-7-azatryptophan which together with L-tryptophan is a synergistic inducer of tryptophan oxygenase of Pseudomonas acidovorans .

Synthesis Analysis

7-Azatryptophan is an unnatural α-amino acid with potent fluorescent activity. It is used as a vehicle for probing the structure and dynamics of proteins and peptides. Diastereoselective alkylation, diastereoselective protonation, and enzymatic resolution have been tested for preparing enantiomerically pure 7-azatryptophan .

Molecular Structure Analysis

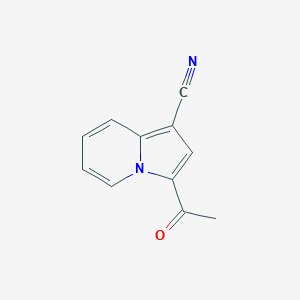

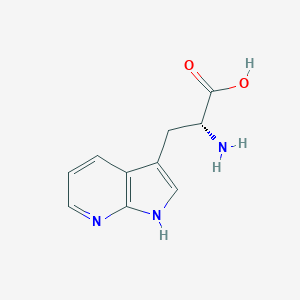

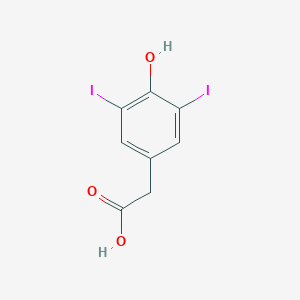

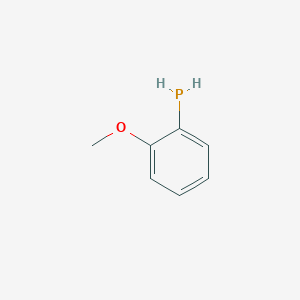

The molecular formula of D-7-Azatryptophan is C10H11N3O2 . The molecular weight is 205.2 . The structure contains an indole functional group .

Chemical Reactions Analysis

D-7-Azatryptophan is a synergistic inducer of tryptophan oxygenase of Pseudomonas acidovorans . It inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in Anabaena sp .

Physical And Chemical Properties Analysis

D-7-Azatryptophan has a molecular weight of 205.2 . It has a melting point of 262-264 °C . The extinction coefficient is EmM = 1.205 (310 nm), 5.080 (280 nm) . It has fluorescent properties with an excitation wavelength of 310 nm and an emission wavelength of 402 nm .

Scientific Research Applications

Microbial Enzyme Induction

D-7-Azatryptophan: acts as a synergistic inducer of tryptophan oxygenase in Pseudomonas acidovorans. This enzyme plays a crucial role in the metabolism of tryptophan, and its induction is essential for the study of microbial enzyme systems. The induction process requires cell multiplication and de novo protein synthesis, and it’s subject to catabolite repression .

Photosynthesis Inhibition Studies

This compound has been found to inhibit photosynthetic carbon assimilation, oxygen evolution, and nitrogen metabolism in Anabaena sp., a marine filamentous, heterocystous cyanobacterium. This makes D-7-Azatryptophan a valuable tool for studying the effects of environmental changes on photosynthetic organisms .

Nitrogen Metabolism

By inhibiting nitrogen metabolism in cyanobacteria, D-7-Azatryptophan provides a means to explore nitrogen fixation and its regulation. This is particularly important in understanding the ecological roles of cyanobacteria and their contribution to nitrogen cycling in aquatic systems .

Protein-Protein Interactions

D-7-Azatryptophan: can be used to tag proteins to study their interactions with other biomolecules. For instance, tagged biotin with D-7-Azatryptophan has been used to investigate its binding with avidin, providing insights into the specificity and strength of biotin-avidin interactions .

Immunology Research

In immunological studies, D-7-Azatryptophan -tagged antigens have been utilized to examine their interaction with major histocompatibility complex (MHC) molecules. This research is pivotal for vaccine development and understanding immune responses .

Safety and Hazards

Mechanism of Action

Target of Action

D-7-Azatryptophan is a racemic mixture of D- and L-7-azatryptophan . The primary target of D-7-Azatryptophan is tryptophan oxygenase of Pseudomonas acidovorans . Tryptophan oxygenase is an enzyme that catalyzes the oxidative cleavage of tryptophan to N-formylkynurenine, which is the first step in the kynurenine pathway of tryptophan degradation .

Mode of Action

D-7-Azatryptophan, together with L-tryptophan, acts as a synergistic inducer of tryptophan oxygenase . This means that the presence of D-7-Azatryptophan enhances the activity of tryptophan oxygenase, leading to increased degradation of tryptophan .

Biochemical Pathways

D-7-Azatryptophan affects the kynurenine pathway of tryptophan degradation . By inducing tryptophan oxygenase, D-7-Azatryptophan increases the conversion of tryptophan to N-formylkynurenine, which is then further metabolized along the kynurenine pathway . This can lead to downstream effects such as the production of various bioactive metabolites .

Pharmacokinetics

Like other amino acids, its absorption, distribution, metabolism, and excretion (adme) are likely to be influenced by factors such as its structure, charge, and the presence of specific transporters .

Result of Action

The induction of tryptophan oxygenase by D-7-Azatryptophan leads to increased degradation of tryptophan . This can have various molecular and cellular effects, depending on the specific biological context . For example, in Anabaena sp. Strain 1F, a marine filamentous, heterocystous cyanobacterium, D-7-Azatryptophan inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism .

Action Environment

The action of D-7-Azatryptophan can be influenced by various environmental factors . For instance, its fluorescence emission behavior changes in reverse micelles of dioctyl sulfosuccinate in n-heptane, containing varying amounts of added water or deuterium oxide . This suggests that the action, efficacy, and stability of D-7-Azatryptophan can be affected by factors such as hydration and the presence of specific solvents .

properties

IUPAC Name |

(2R)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLOIIPRZGMRAB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(NC=C2C[C@H](C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428421 | |

| Record name | D-7-Azatryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-7-Azatryptophan | |

CAS RN |

134235-82-8 | |

| Record name | 7-Aza-D-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134235828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-7-Azatryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AZA-D-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6B510DC3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)

![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)

![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)